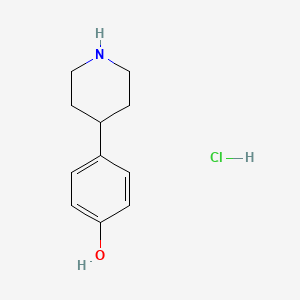

4-Piperidin-4-ylphenol hydrochloride

Description

Historical Context of Piperidine-Containing Compounds in Drug Discovery

The journey of piperidine (B6355638) in medicine is a long and storied one, dating back to the 19th and early 20th centuries with the study of natural alkaloids. nih.gov Many of these plant-derived compounds, which possess a wide range of physiological effects, feature the piperidine ring as a core structural element. This recurring motif in nature spurred chemists to investigate its properties and incorporate it into synthetic molecules.

By the mid-20th century, the piperidine scaffold had become a cornerstone in the development of several major drug classes, including potent analgesics, antihistamines, and antipsychotics. nih.gov Its prevalence is a testament to its favorable physicochemical properties, including its ability to impart aqueous solubility and its role as a basic nitrogen center, which is often crucial for interaction with biological targets. Today, piperidine and its derivatives are found in a vast number of approved drugs, highlighting its enduring legacy and continued importance in pharmaceutical research. lifechemicals.com

Significance of Phenol (B47542) and Piperidine Moieties in Medicinal Chemistry

The phenol group, a hydroxyl group attached to a benzene (B151609) ring, is another pharmacologically significant moiety. It is a common feature in both natural products and synthetic drugs, often playing a critical role in binding to biological targets through hydrogen bonding. nih.gov The acidity of the phenolic proton and its potential for metabolic modification are key considerations in drug design.

Overview of 4-Piperidin-4-ylphenol (B1354522) Hydrochloride as a Research Scaffold

4-Piperidin-4-ylphenol hydrochloride serves as a versatile starting point for the synthesis of diverse chemical libraries. The reactivity of both the piperidine nitrogen and the aromatic ring of the phenol allows for a multitude of chemical transformations. This enables medicinal chemists to systematically modify the structure to explore structure-activity relationships (SAR) and optimize properties such as potency, selectivity, and pharmacokinetic profiles.

A notable example of the utility of a closely related scaffold, 4-(3-hydroxyphenyl)-3,4-dimethylpiperidine, is in the development of peripherally selective opioid receptor antagonists. nih.gov By derivatizing this scaffold with various functional groups, researchers were able to modulate the compounds' ability to cross the blood-brain barrier, leading to treatments for gastrointestinal motility disorders without affecting the central nervous system. nih.gov

In another area of research, derivatives of the structurally similar (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone have been investigated as tyrosinase inhibitors. researchgate.netnih.gov Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders. The 4-hydroxyphenyl moiety proved to be a critical pharmacophore for this activity. The following table showcases the inhibitory activity of some of these derivatives against tyrosinase from Agaricus bisporus (AbTYR).

| Compound | Substituent on Aroyl Moiety | IC₅₀ (µM) for AbTYR |

| 1 | 2-Fluorobenzoyl | 1.5 |

| 2 | 2-Chlorobenzoyl | 2.1 |

| 3 | 2-Bromobenzoyl | 2.5 |

| 4 | 2-Iodobenzoyl | 4.6 |

| Kojic Acid (Reference) | - | 17.8 |

Data sourced from: Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. researchgate.netnih.gov

These examples underscore the power of the 4-piperidin-4-ylphenol and related scaffolds in generating compounds with specific and potent biological activities.

Emerging Research Trajectories for this compound

The future of research involving the this compound scaffold is branching into several exciting directions. Advances in synthetic chemistry are providing more efficient and innovative ways to construct and modify piperidine-containing molecules. news-medical.net These new methodologies will undoubtedly accelerate the exploration of novel derivatives of this scaffold.

One significant area of emerging research is the application of bioisosterism to the phenol group. While the phenol moiety is often crucial for activity, it can also be a liability due to rapid metabolism. nih.gov Medicinal chemists are increasingly exploring the replacement of the phenol with other functional groups that can mimic its hydrogen bonding capabilities while offering improved metabolic stability. researchgate.net This strategy of "phenol bioisosterism" is a key trend in modern drug design and is highly relevant to the future development of compounds derived from the 4-Piperidin-4-ylphenol scaffold.

Furthermore, the inherent three-dimensionality of the piperidine ring is being increasingly exploited to design molecules that can access binding pockets not available to flatter, aromatic compounds. lifechemicals.com This "escape from flatland" is a major theme in contemporary medicinal chemistry, and scaffolds like this compound are well-positioned to contribute to this paradigm shift. The continued exploration of this scaffold and its derivatives holds great promise for the discovery of new medicines to address unmet medical needs.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

4-piperidin-4-ylphenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c13-11-3-1-9(2-4-11)10-5-7-12-8-6-10;/h1-4,10,12-13H,5-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGUWALWRCOPUBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC=C(C=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

263139-27-1 | |

| Record name | 4-(piperidin-4-yl)phenol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Synthetic Routes for 4-Piperidin-4-ylphenol (B1354522) Hydrochloride and Derivatives

The construction of the 4-(4-hydroxyphenyl)piperidine framework can be achieved through several strategic disconnections, leading to diverse synthetic pathways. These routes include forming the piperidine (B6355638) ring, attaching the phenol (B47542) group to a pre-existing piperidine, or modifying a precursor already containing both moieties.

Condensation reactions are a cornerstone of organic synthesis for forming carbon-carbon and carbon-nitrogen bonds. In the context of synthesizing 4-piperidin-4-ylphenol, these reactions can involve the coupling of a phenol derivative with a piperidine precursor. One common strategy is the Knoevenagel condensation, which typically involves the reaction of an active methylene (B1212753) compound with a carbonyl group, often catalyzed by a weak base like piperidine itself. researchgate.net

While direct condensation of phenol with a piperidone derivative is less common, related strategies involve the reaction of a protected 4-piperidone (B1582916) with a reactive phenol derivative, such as an organometallic species. The reaction conditions for such condensations are critical and must be carefully controlled to avoid side reactions, such as self-condensation or polymerization. mdpi.commdpi.com The choice of base, solvent, and temperature plays a crucial role in directing the reaction towards the desired product. For instance, base-catalyzed aldol-type reactions can be promoted by various catalysts, from simple acetates to more complex systems involving Lewis acids, which can activate the carbonyl group of the piperidone precursor. uit.no

Table 1: Catalysts and Conditions in Related Condensation Reactions

| Catalyst System | Reactants | Conditions | Reaction Type |

|---|---|---|---|

| Piperidine/Pyrrolidine (B122466) | Aryl aldehydes and Thiazolidine-2,4-dione | Varies | Knoevenagel Condensation researchgate.net |

| Sodium Acetate (NaOAc) | Substituted-benzylidene cycloalkanones | Varies | Aldol-Type Reaction uit.no |

| Magnesium Bromide Etherate / Triethylamine | N-methylpiperidin-4-one and Aromatic aldehydes | Room Temperature | Aldol Condensation uit.no |

| Base-Catalyzed | Resorcinol and Formaldehyde | Varies | Phenol-Formaldehyde Condensation mdpi.com |

Catalysis offers efficient and selective pathways for the synthesis of piperidine rings, which are prevalent structures in pharmaceuticals. nih.gov Catalytic hydrogenation of pyridine (B92270) precursors is a classic and widely used method. However, modern catalysis has introduced a range of more sophisticated methods, including those that utilize transition metal complexes and nanoparticles to achieve high yields and selectivities under milder conditions. jsynthchem.com These methods are integral to producing the piperidine-containing precursors needed for the final compound.

Magnetic nanoparticles, such as cobalt ferrite (B1171679) (CoFe₂O₄), have emerged as highly efficient and reusable heterogeneous catalysts in organic synthesis. sci-hub.se Their high surface area, stability, and ease of separation from the reaction mixture using an external magnet make them attractive for developing sustainable chemical processes. jsynthchem.com

While direct application of CoFe₂O₄ nanoparticles for the synthesis of 4-piperidin-4-ylphenol has not been extensively reported, their catalytic activity is well-documented in the synthesis of various other nitrogen-containing heterocyclic compounds, such as pyrazole (B372694) and quinazolinone derivatives. samipubco.comsamipubco.com These syntheses often proceed via multi-component reactions where the nanoparticle catalyst facilitates key bond-forming steps. samipubco.com The catalyst's surface can activate reactants and promote cyclization and condensation steps. Given their proven efficacy in related heterocyclic syntheses, CoFe₂O₄ nanoparticles represent a promising area of research for their potential application in novel synthetic routes to piperidine derivatives.

Table 2: Application of CoFe₂O₄-Based Nanocatalysts in Heterocycle Synthesis

| Catalyst | Reaction Type | Heterocycle Synthesized | Key Advantages |

|---|---|---|---|

| CoFe₂O₄@SiO₂@CPTES@Melamine | One-pot three-component reaction | Pyrazole derivatives | High efficiency, reusability, mild conditions samipubco.comsamipubco.com |

| CoFe₂O₄@SiO₂‐CPTES‐Guanidine‐Cu(II) | Multi-component reaction | 2,3-dihydroquinazolin-4(1H)-ones | High catalytic activity, easy magnetic separation sci-hub.se |

The synthesis of a specific pharmaceutical compound like 4-piperidin-4-ylphenol hydrochloride typically involves a multi-step sequence. datapdf.com Such protocols are designed to build molecular complexity in a controlled manner, often involving the use of protecting groups and purification of intermediates at each stage. datapdf.comsyrris.jp A general multi-step approach might begin with the synthesis of a suitably protected 4-piperidone, followed by the introduction of the 4-hydroxyphenyl group, deprotection, and finally, conversion to the hydrochloride salt.

Continuous-flow synthesis has emerged as a powerful technology for multi-step transformations, allowing for the integration of reaction, separation, and analysis in a single, uninterrupted process. flinders.edu.aursc.org This approach offers advantages in terms of safety, efficiency, and scalability. The final step in these protocols is the formation of the hydrochloride salt, which is typically achieved by treating a solution of the free base (4-piperidin-4-ylphenol) with hydrochloric acid, often in a solvent like isopropanol (B130326) or diethyl ether, followed by filtration and drying of the resulting crystalline solid. nih.gov

Reductive amination is one of the most powerful and versatile methods for forming C-N bonds and is widely used for the synthesis of amines. sciencemadness.org The reaction involves the initial condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. researchgate.net

For the synthesis of the 4-piperidin-4-ylphenol scaffold, a retrosynthetic analysis suggests a potential route involving the reductive amination of a 4-substituted piperidine with 4-hydroxybenzaldehyde. However, a more common and direct approach involves the reaction of a piperidone precursor with an aniline (B41778) derivative or the reaction of an aldehyde with a piperidine derivative.

Sodium triacetoxyborohydride, NaBH(OAc)₃, is a particularly mild and selective reducing agent that has become the reagent of choice for many reductive amination reactions. organic-chemistry.org Unlike other hydride reagents such as sodium cyanoborohydride (NaBH₃CN) or sodium borohydride (B1222165) (NaBH₄), NaBH(OAc)₃ is not water-sensitive and can be used in a variety of solvents, with 1,2-dichloroethane (B1671644) (DCE) being preferred. organic-chemistry.orgcommonorganicchemistry.com

Its mildness allows for the presence of a wide range of functional groups that might otherwise be reduced, such as esters, nitro groups, and nitriles. organic-chemistry.org The reaction is typically carried out at room temperature and is often complete within a few hours. For the reaction between an aldehyde and a secondary amine, NaBH(OAc)₃ efficiently reduces the intermediate iminium ion as it forms, driving the reaction to completion and providing high yields of the tertiary amine product. scribd.com Acetic acid is sometimes used as a catalyst, particularly for less reactive ketones. organic-chemistry.org

Table 3: Comparison of Reducing Agents in Reductive Amination

| Reducing Agent | Typical Solvent(s) | Key Features |

|---|---|---|

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | DCE, THF, Acetonitrile | Mild and selective; tolerates many functional groups; not water-sensitive. organic-chemistry.orgcommonorganicchemistry.com |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH) | Effective but toxic (HCN release at low pH); requires pH control. commonorganicchemistry.com |

| Sodium Borohydride (NaBH₄) | Methanol (MeOH), Ethanol (EtOH) | Can reduce the starting aldehyde/ketone; typically added after imine formation. commonorganicchemistry.com |

Mannich Reaction Under Infrared Irradiation (Solvent-Free)

A novel and environmentally friendly approach to synthesizing related phenolic piperidine structures is the one-pot Mannich reaction conducted under solvent-free conditions with infrared irradiation. arkat-usa.org This method is a powerful tool for forming carbon-carbon bonds in the synthesis of β-amino ketones and related structures. arkat-usa.orgajchem-a.com

This specific Mannich reaction involves three key components: a phenol derivative, formaldehyde, and a secondary amine such as piperidine. arkat-usa.org The energy required to drive the reaction is supplied by a medicinal infrared lamp, typically with a power of 250 Watts. arkat-usa.org

The reaction proceeds efficiently under infrared irradiation, with the temperature of the reaction mixture reaching between 120°C and 180°C. arkat-usa.org The progress of the reaction is monitored by thin-layer chromatography (TLC) to determine the optimal reaction time and ensure completion. arkat-usa.org

The primary advantage of this methodology is its environmentally benign nature. Performing the reaction without a solvent eliminates issues related to solvent toxicity, cost, and disposal. arkat-usa.org Furthermore, the absence of a catalyst simplifies the purification process and reduces chemical waste, making it a clean and efficient synthetic route. ajchem-a.com

Boc-Protected Intermediate Synthesis Followed by Deprotection

A widely used and highly versatile strategy for synthesizing this compound involves the use of a Boc (tert-butyloxycarbonyl) protecting group. acs.org This two-step process allows for controlled reactions on other parts of the molecule before the final piperidine nitrogen is revealed.

The initial step involves synthesizing the N-Boc protected intermediate, such as N-Boc-4-(4-hydroxyphenyl)piperidine. This can be achieved through methods like the Negishi coupling described previously. acs.org The Boc group is stable under many reaction conditions, making it an ideal protecting group for multi-step syntheses. acs.org

The second step is the deprotection of the nitrogen atom to yield the free amine, which is then converted to its hydrochloride salt. This is typically accomplished under acidic conditions. A common and highly efficient method involves treating the Boc-protected intermediate with a saturated solution of hydrogen chloride (HCl) in a solvent like 1,4-dioxane (B91453) at room temperature for a couple of hours. chemicalbook.com This procedure can afford the desired piperidin-4-ol hydrochloride in near-quantitative yields (99%). chemicalbook.com Other acidic reagents, such as trifluoroacetic acid (TFA) or aqueous HCl, are also frequently used for this transformation. jgtps.comfishersci.co.uk

| Step | Reagents/Conditions | Yield | Reference |

| Protection | Di-tert-butyl dicarbonate (B1257347) (Boc2O), Base | High | fishersci.co.uk |

| Deprotection | Saturated HCl in 1,4-dioxane, 20°C, 2h | 99% | chemicalbook.com |

| Alternative Deprotection | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | - | fishersci.co.uk |

| Alternative Deprotection | 6N Aqueous HCl | - | jgtps.com |

General Synthetic Procedures for Related Piperidine-Containing Scaffolds

The 4-arylpiperidine framework is a common feature in many pharmacologically active agents, leading to the development of numerous synthetic strategies. acs.org

One prominent method is the palladium and copper co-catalyzed Negishi coupling, which allows for the creation of a wide variety of Boc-protected 4-arylpiperidines from a common zinc-based intermediate. acs.org This method is valued for its functional group tolerance and scalability. acs.org

Another general approach involves a pyridine ring-opening and ring-closing sequence via Zincke imine intermediates. nih.gov This strategy can generate diverse N-(hetero)arylpiperidine derivatives from a wide range of substituted pyridines and anilines. nih.govacs.org

Older, yet still relevant, methods include the addition of an aryl Grignard reagent to an N-protected piperidone, followed by dehydration and reduction steps to furnish the saturated 4-arylpiperidine ring. acs.org

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involving 4-Piperidin-4-ylphenol can occur at two primary sites: the nitrogen of the piperidine ring and the aromatic phenol ring.

N-Alkylation/N-Arylation of the Piperidine Ring: The secondary amine of the piperidine ring is nucleophilic and can readily react with electrophiles. Standard alkylation reactions with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or acylation with acyl chlorides can be used to introduce a wide variety of substituents onto the nitrogen atom. Furthermore, reductive amination provides a pathway to introduce alkyl groups by reacting the amine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride. researchgate.net These modifications are fundamental in medicinal chemistry for modulating properties such as solubility, basicity, and receptor interaction.

Nucleophilic Aromatic Substitution (SNAr): The phenol ring itself is generally resistant to nucleophilic attack unless it is activated by strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a leaving group. libretexts.orgwikipedia.org In the case of 4-Piperidin-4-ylphenol, derivatization would be required to introduce such activating groups and a suitable leaving group (e.g., a halogen) onto the ring before a nucleophilic aromatic substitution could be efficiently performed. libretexts.org

Chemical Reactivity and Derivatization Strategies

The phenol group is susceptible to oxidation. Under controlled conditions, phenols can be oxidized to quinones. nih.gov For 4-substituted phenols like 4-Piperidin-4-ylphenol, oxidation leads to the formation of ortho-quinones, as the para-position is blocked. nih.govuc.pt Reagents such as o-iodoxybenzoic acid (IBX) have been shown to be effective for the regioselective oxidation of electron-rich phenols to their corresponding o-quinones. nih.gov

This transformation is significant as o-quinones are reactive intermediates that can participate in various subsequent reactions, including cycloadditions and Michael additions, providing a route to more complex molecular architectures. nih.gov The electrochemical oxidation of 4-substituted phenols has also been studied, showing a mechanism that proceeds through a one-electron transfer to form a phenoxy radical, which is then converted to a catechol-type species and ultimately the o-quinone. uc.ptscispace.com

The piperidine ring in 4-Piperidin-4-ylphenol is a fully saturated heterocycle. Standard reduction reactions like catalytic hydrogenation are not applicable as there are no double bonds to reduce. However, structural modification can be achieved through more complex, multi-step sequences involving ring opening and closing.

For instance, oxidative ring cleavage of a derivative could create a dicarbonyl intermediate, which could then undergo a ring-closing reductive amination to form a new, modified heterocyclic system, potentially even leading to ring expansion. nih.govproquest.com Another approach involves the transformation of pyridinium (B92312) salts. A pyridine precursor could be converted to a piperidine via a rhodium-catalyzed transfer hydrogenation, which proceeds through a dihydropyridine (B1217469) intermediate that is then intercepted by an amine, leading to a rearranged N-arylated piperidine product. nih.gov While not a direct reduction of the existing piperidine, these strategies represent pathways for profound structural modification originating from the piperidine motif.

The phenol ring is highly activated towards electrophilic aromatic substitution (EAS) due to the strong electron-donating nature of the hydroxyl group. libretexts.org The -OH group is an ortho, para-director. In 4-Piperidin-4-ylphenol, the para position is occupied by the piperidine substituent, meaning that electrophilic attack will be directed exclusively to the two equivalent ortho positions (C2 and C6).

Common EAS reactions applicable to this compound include:

Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂) can introduce halogen atoms at the ortho positions.

Nitration: Treatment with nitric acid (HNO₃) can install nitro groups (-NO₂). libretexts.org

Sulfonation: Reaction with sulfuric acid (H₂SO₄) can add sulfonic acid (-SO₃H) groups.

Friedel-Crafts Reactions: Alkylation and acylation can introduce alkyl or acyl groups, although these reactions can sometimes be complicated by the presence of the basic piperidine nitrogen, which may require a protection strategy.

These reactions provide a direct method for functionalizing the aromatic core of the molecule, enabling the introduction of a wide range of substituents that can influence its electronic and steric properties.

Table 2: Regioselectivity in Electrophilic Aromatic Substitution of 4-Piperidin-4-ylphenol

| Reaction Type | Reagent Example | Position of Substitution | Product Type |

|---|---|---|---|

| Bromination | Br₂ | C2, C6 (ortho) | 2-Bromo- or 2,6-Dibromo-4-(piperidin-4-yl)phenol |

| Nitration | HNO₃ / H₂SO₄ | C2, C6 (ortho) | 2-Nitro- or 2,6-Dinitro-4-(piperidin-4-yl)phenol |

| Sulfonation | Fuming H₂SO₄ | C2, C6 (ortho) | 4-(Piperidin-4-yl)phenol-2-sulfonic acid |

Derivatization for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry to understand how different parts of a molecule contribute to its biological activity. 4-Piperidin-4-ylphenol is a versatile scaffold for such studies, offering multiple points for derivatization.

Piperidine Nitrogen (N1): This is a common site for modification. Introducing various substituents (alkyl, aryl, acyl, etc.) can alter the molecule's basicity, polarity, and ability to form hydrogen bonds. These changes can significantly impact receptor binding and pharmacokinetic properties. nih.govresearchgate.net

Phenolic Oxygen: The hydroxyl group can be converted into ethers or esters. This modification eliminates the hydrogen bond donating capability of the phenol and alters its acidity and electronic properties, which can be critical for interaction with biological targets. nih.gov

Aromatic Ring: As described in section 2.2.3, the ortho positions of the phenol ring can be substituted. Adding electron-withdrawing or electron-donating groups, or sterically bulky substituents, allows for the exploration of how the electronic and steric profile of the aromatic ring affects activity.

Piperidine Ring (C4): While less common, modifications at the C4 position connecting the two rings could be explored to alter the spatial relationship between the phenyl and piperidine moieties.

By systematically synthesizing and testing analogues with modifications at these key positions, researchers can build a comprehensive understanding of the SAR for a given biological target. researchgate.net

Biological and Pharmacological Investigations

Biological Activities of 4-Piperidin-4-ylphenol (B1354522) Hydrochloride and Analogs

The 4-piperidin-4-ylphenol scaffold is a key structural motif found in a variety of biologically active compounds. Its derivatives have been the subject of extensive research, revealing a broad spectrum of pharmacological activities. These activities are often attributed to the presence of the piperidine (B6355638) ring, a common feature in many pharmaceuticals and natural alkaloids, and the phenolic group, which is known to participate in various biological interactions.

Derivatives of the piperidine scaffold have demonstrated notable antimicrobial activities. A series of 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives have been synthesized and evaluated for their in vitro antibacterial and antifungal properties. biomedpharmajournal.org The study revealed that many of these compounds exhibited significant antimicrobial activity when compared to the standard drug ampicillin. biomedpharmajournal.org Furthermore, the thiosemicarbazone derivatives showed enhanced antifungal activity compared to the parent piperidin-4-ones, suggesting that the addition of the thiosemicarbazone group potentiates this effect. biomedpharmajournal.org

Another study focused on imidazole (B134444) and benzotriazole (B28993) substituted piperidin-4-one derivatives. These compounds were tested against pathogenic microbial strains, with some showing superior inhibition activity against Bacillus subtilis and E. coli. researchgate.net The research underscores the potential of modifying the piperidine-4-one structure to develop new and more potent antimicrobial agents. biomedpharmajournal.org

The antimicrobial efficiency of newly synthesized piperidin-4-one derivatives has also been studied against Gram-positive (Staphylococcus aureus) and Gram-negative (Enterobacter sp.) bacteria. yu.edu.jo One of the synthesized compounds, (Z)-2-((2S,5S)-2-(2-ethoxyphenyl)-5-hydroxy-1-(2-hydroxyethyl)-5-methylpiperidin-4-ylidene)hydrazine-1-carbothioamide, showed higher antimicrobial activity than its precursor. yu.edu.jo Similarly, other research has shown that piperidine derivatives can be active against both Staphylococcus aureus and Escherichia coli. biointerfaceresearch.com

| Compound Class | Test Organisms | Key Findings | Reference |

|---|---|---|---|

| 2,6-diaryl-3-methyl-4-piperidones and thiosemicarbazone derivatives | Various bacteria and fungi | Significant antibacterial activity compared to ampicillin; thiosemicarbazone derivatives showed enhanced antifungal activity. | biomedpharmajournal.org |

| Imidazole/benzotriazole substituted piperidin-4-one derivatives | Bacillus subtilis, E. coli | Superior inhibition activity observed for some derivatives. | researchgate.net |

| (Z)-2-((2S,5S)-2-(2-ethoxyphenyl)-5-hydroxy-1-(2-hydroxyethyl)-5-methylpiperidin-4-ylidene)hydrazine-1-carbothioamide | Staphylococcus aureus, Enterobacter sp. | Demonstrated higher antimicrobial activity than its precursor compound. | yu.edu.jo |

| (E)-ethyl 3-(p-(2-(piperidin-1-yl)ethoxy)phenyl)acrylate and (E)-methyl 3-(p-(2-(piperidin-1-yl) ethoxy)-phenyl)-acrylate | Staphylococcus aureus, Escherichia coli | Compound with methyl ester showed good activity against gram-positive bacteria. | biointerfaceresearch.com |

The piperidine scaffold is a crucial component in the development of antiviral agents, particularly those targeting the Human Immunodeficiency Virus (HIV). Piperidine-based small molecules have been developed as CD4 mimetics that can sensitize HIV-1-infected cells to antibody-dependent cellular cytotoxicity (ADCC). nih.gov These compounds expose vulnerable epitopes on the HIV-1 envelope glycoprotein (B1211001) (Env), making the infected cells recognizable by the immune system. nih.gov Structure-based design has led to the development of piperidine analogs with improved activity against difficult-to-neutralize tier-2 viruses. nih.gov

Research into new classes of powerful HIV inhibitors has identified fully synthetic Aureothin derivatives, known as MAGIC (Multiple Antiviral Gamma-pyrone Inspired Compounds), which are chemically and functionally distinct from current clinical anti-HIV drugs. bicoll-group.com These compounds have shown activity against all HIV genotypes, including strains resistant to existing drugs. bicoll-group.com

Furthermore, various heterocyclic compounds incorporating sulfonamide moieties have been synthesized and have shown a wide spectrum of antiviral activities, including against HIV. mdpi.com Specifically, N-acylsulfonamide forms of certain drugs selectively inhibit human carbonic anhydrase (hCA) VII, which can be beneficial in treating neurological complications of HIV infection. mdpi.com The development of novel 1,3,4-oxadiazole (B1194373) derivatives and their acyclic nucleoside analogs has also yielded compounds with moderate to high antiviral activity against HIV-1. researchgate.net

| Compound Class | Viral Target | Mechanism/Key Findings | Reference |

|---|---|---|---|

| Piperidine-based CD4 mimetics | HIV-1 | Sensitize infected cells to ADCC by exposing CD4-induced epitopes on the Env glycoprotein. | nih.gov |

| Aureothin derivatives (MAGIC compounds) | HIV-1 and HIV-2 (all genotypes) | A new class of powerful HIV inhibitors active against drug-resistant viruses. | bicoll-group.com |

| Sulfonamide-containing heterocycles | HIV, other viruses | Some derivatives show potential in treating neurological complications of HIV. | mdpi.com |

| 1,3,4-Oxadiazole derivatives | HIV-1 | Demonstrated moderate to high antiviral activity. | researchgate.net |

Piperidine derivatives are recognized for their potential in cancer therapy. researchgate.net A synthesized piperidine molecule was tested for its anticancer activity on A549 lung cancer cells, demonstrating significant cytotoxicity with an IC50 of 32.43 µM. researchgate.net This suggests that the piperidine scaffold could be an important molecule for further anticancer studies. researchgate.net

The structure-activity relationship (SAR) of piperidine derivatives plays a crucial role in their anticancer potential. Ultrasonic irradiation has been used to synthesize various heterocycles from a piperidine-based compound, with some of the resulting compounds exhibiting strong cytotoxic activity, even surpassing the standard drug doxorubicin (B1662922) in some cases. researchgate.net Docking studies have suggested potential interactions with the ADORA1 receptor, indicating a possible mechanism of action. researchgate.net

Marine alkaloids containing the 12H-pyrido[1-2-a:3,4-b']diindole system, such as fascaplysin (B45494) and its derivatives, have shown promising anticancer properties. mdpi.com A library of these derivatives was synthesized to explore their selectivity towards human prostate cancer cells versus non-cancer cells. mdpi.com The study found that di- and trisubstituted halogen derivatives exhibited pronounced selectivity for cancer cells. mdpi.com Modifications at different cycles of the core structure resulted in varied activity and selectivity, providing valuable insights into the SAR of these compounds. mdpi.com

| Compound/Derivative Class | Cancer Cell Line(s) | Key Findings and SAR Insights | Reference |

|---|---|---|---|

| Synthesized piperidine molecule | A549 (Lung cancer) | Showed high cytotoxic effect with an IC50 of 32.43 µM. | researchgate.net |

| Heterocycles from a piperidine-based compound | HEPG-2, MCF-7, HCT-116, PC-3 | Some derivatives showed stronger cytotoxic activity than doxorubicin. Docking studies suggested ADORA1 receptor interaction. | researchgate.net |

| Fascaplysin derivatives | PC3, 22Rv1, DU145, LNCaP (Prostate cancer) | Di- and trisubstituted halogen derivatives showed high selectivity for cancer cells. Modifications to different parts of the molecule altered activity and DNA intercalation. | mdpi.com |

Piperidine and its derivatives are well-known for their analgesic properties, forming the core structure of many opioid analgesics. pjps.pk Synthetic quaternary salts of alkyl piperidine with various phenacyl bromides have been investigated for their analgesic activity using the tail immersion method. pjps.pk The results indicated that these compounds possess varying degrees of analgesic activity when compared to the standard drug pethidine. pjps.pk

The incorporation of the 4-phenylpiperidine (B165713) pharmacophore, found in morphine, into 4-anilidopiperidines has led to a new class of potent opioid analgesic agents. nih.gov Further extension of this series to include 4-heteroaryl-4-anilidopiperidines has yielded compounds with high analgesic potency and a short duration of action. nih.gov One such compound, 1-[2-(1H-pyrazol-1-yl)ethyl]-4-(4-methylthiazol-2-yl)-4-(N- phenylpropionamido)piperidine, showed a favorable pharmacological profile compared to clinically used opioids like fentanyl. nih.gov

The search for new pain-relieving drugs has also led to the synthesis of tetrapeptide analogs containing different hydrophobic amino acids to study the influence of structure and hydrophobicity on analgesic activity. semanticscholar.org The analgesic activity of these newly synthesized analogs was found to be dependent on both opioid and cannabinoid receptors. semanticscholar.org

| Compound Class | Analgesic Test Method | Key Findings | Reference |

|---|---|---|---|

| Quaternary salts of alkyl piperidine | Tail immersion method | Showed varying degrees of analgesic activity compared to pethidine. | pjps.pk |

| 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines | Not specified | Potent opioid analgesic agents with one derivative showing a better profile than fentanyl. | nih.gov |

| Tetrapeptide FELL analogs | Paw-pressure test (Randall-Selitto test) | Analgesic activity is dependent on both opioid and cannabinoid receptors. | semanticscholar.org |

The phenolic moiety is a well-established pharmacophore that contributes to the anti-inflammatory activity of many compounds. researchgate.net Phenolic compounds can act in a manner similar to nonsteroidal anti-inflammatory drugs (NSAIDs) by reducing the chemical mediators of inflammation. researchgate.net The anti-inflammatory properties of phenolic compounds are often linked to their ability to inhibit enzymes like cyclooxygenase (COX) and to scavenge reactive oxygen species (ROS). nih.gov

In the context of piperidine derivatives, 4-Hydroxy-4-phenyl piperidine and its derivatives have been studied for their interaction with the enzyme trypsin, which is involved in inflammation. amazonaws.com These compounds showed a strong interaction with trypsin, suggesting they could produce a significant anti-inflammatory response. amazonaws.com Various piperidine analogs have been experimentally proven as significant anti-inflammatory agents, with some being potent orally active compounds with fewer side effects compared to drugs like naproxen (B1676952) and indomethacin. amazonaws.com

Studies on phenolic compounds isolated from natural sources have demonstrated their in vivo anti-inflammatory and analgesic properties. nih.gov The structure-activity relationship of phenolic derivatives has revealed that specific substitutions on the aromatic ring, such as hydroxy and methoxy (B1213986) groups, play an important role in their anti-inflammatory activities. nih.gov The phenolic profile of natural extracts, such as those from date seeds, has been correlated with their anti-inflammatory effects, as demonstrated by the reduction of inflammatory markers like C-reactive protein (CRP). nih.gov

| Compound/Extract | Mechanism/Model | Key Findings | Reference |

|---|---|---|---|

| 4-Hydroxy-4-phenyl piperidine derivatives | Interaction with trypsin enzyme | Showed strong interaction, suggesting a potent anti-inflammatory response. | amazonaws.com |

| Phenolic compounds from Gastrodia elata | Carrageenan-induced paw edema, arachidonic acid-induced ear edema, COX activity | Inhibited COX activity and ROS generation; specific substitutions on the phenolic ring were crucial for activity. | nih.gov |

| Phenolic compounds from date seeds | Carrageenan-induced paw edema | Reduced erythrocyte sedimentation rate and C-reactive protein concentration. | nih.gov |

Piperidine is considered a privileged scaffold for developing compounds with potent antioxidant and neuroprotective activities. researchgate.net The antioxidant profile of various piperidine-containing compounds, including naturally occurring piperidines, N-substituted piperidines, and piperanols, has been reviewed, highlighting their potential as antioxidant agents. researchgate.net For instance, certain cysteamine (B1669678) derivatives of piperidine have shown potent antioxidant activity in assays such as lipid peroxidation inhibition and DPPH radical scavenging. researchgate.net

Novel analogs of ifenprodil, which contain a piperidine or related heterocyclic ring, have been identified as sigma 1 receptor (S1R) ligands with antioxidant properties, making them potentially useful as neuroprotective agents. nih.gov Some of these analogs were found to increase the mRNA levels of the antioxidant genes NRF2 and SOD1 in SH-SY5Y cells, suggesting they could protect neurons against oxidative damage. nih.gov

The neuroprotective effects of various phytochemicals, including those with phenolic structures, are often attributed to their anti-oxidative and anti-inflammatory properties. nih.gov These compounds can modulate oxidative stress, chronic inflammation, and mitochondrial dysfunctions, which are hallmarks of neurodegeneration. nih.govmdpi.com For example, certain ginsenosides (B1230088) have shown neuroprotective effects in models of Alzheimer's and Parkinson's diseases by inhibiting oxidative stress and neuroinflammation. nih.gov

| Compound Class | Biological Target/Assay | Key Findings | Reference |

|---|---|---|---|

| Piperidine derivatives (e.g., cysteamine derivatives) | Lipid peroxidation, DPPH assay | Exhibited potent, concentration-dependent antioxidant activity. | researchgate.net |

| Ifenprodil analogs (S1R ligands) | SH-SY5Y cells | Increased mRNA levels of antioxidant genes NRF2 and SOD1. | nih.gov |

| Phytochemicals (e.g., ginsenosides) | In vitro and in vivo models of neurodegeneration | Exerted neuroprotective effects through anti-oxidative and anti-inflammatory mechanisms. | nih.gov |

Mechanisms of Action at Molecular and Pathway Levels

The structural components of 4-Piperidin-4-ylphenol suggest potential interactions with several key molecular targets. The piperidin-4-yl group has been incorporated into a series of potent inhibitors of the serine/threonine kinase AKT, also known as protein kinase B (PKB). nih.gov Compounds featuring this moiety have demonstrated high inhibitory activity against AKT1. nih.gov

Additionally, the 4-hydroxypiperidine (B117109) structure, closely related to 4-Piperidin-4-ylphenol, serves as a foundation for designing ligands targeting histamine (B1213489) H3 receptors (H3R). nih.gov Derivatives have been synthesized as potent H3R antagonists/inverse agonists. nih.gov Some of these compounds also exhibit inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes crucial for hydrolyzing the neurotransmitter acetylcholine. nih.gov This dual-target approach, combining H3R antagonism with cholinesterase inhibition, is being explored for its potential to improve cognitive functions. nih.gov

The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of numerous cellular processes, and its hyperactivation is observed in various pathologies. nih.gov Compounds containing the piperidin-4-yl side chain have been developed as potent pan-AKT inhibitors that effectively inhibit the cellular phosphorylation of AKT. nih.gov Similarly, phenol-containing compounds, such as 4-vinylphenol, have been shown to down-regulate the PI3K/AKT pathway. nih.gov This modulation of the PI3K/AKT pathway is a key mechanism through which these types of compounds exert their biological effects. nih.govnih.gov

The distinct chemical properties of the phenol (B47542) group and the piperidine ring contribute significantly to the molecule's ability to interact with biological targets. nih.gov

The hydroxyl group of the phenol ring is a key participant in molecular interactions, primarily through its ability to form hydrogen bonds. The aromatic ring of the phenol moiety can also engage in π-π stacking interactions with aromatic residues, such as phenylalanine, tyrosine, and tryptophan, within the binding sites of target proteins. nih.gov In studies of related compounds targeting the H3 receptor, this aromatic fragment was observed to engage in π–π stacking with specific phenylalanine and tyrosine residues. nih.gov

Role of Phenol and Piperidine Moieties in Molecular Interactions

Pharmacological Characterization and Efficacy Studies

The target engagement of compounds based on the 4-arylpiperidine scaffold is typically elucidated through receptor binding studies. These assays are crucial for determining the affinity and selectivity of a ligand for various receptors. For piperidine derivatives, particularly those investigated for their activity on opioid and nociceptin (B549756)/orphanin FQ (N/OFQ) peptide (NOP) receptors, these studies are foundational.

In a typical binding study, membranes from cells engineered to express specific human receptors, such as the NOP, mu (μ), delta (δ), and kappa (κ) opioid receptors, are utilized. nih.gov The affinity of a test compound is determined by its ability to displace a selective radiolabeled ligand that is known to bind to the receptor. The concentration of the test compound that displaces 50% of the radioligand is known as the IC50 value. From this, the inhibition constant (Ki), which represents the binding affinity of the ligand for the receptor, can be calculated. nih.gov

A variety of radioligands are employed to selectively label different receptors. For instance, [³H]N/OFQ is used for the NOP receptor, while [³H]DAMGO, [³H]Cl-DPDPE, and [³H]U69593 are used for the μ, δ, and κ receptors, respectively. nih.gov Functional activity, determining whether a compound acts as an agonist or antagonist, can subsequently be assessed through assays such as [³⁵S]GTPγS binding, which measures the activation of G-proteins following receptor stimulation. nih.gov

| Receptor | Selective Radioligand | Reference |

|---|---|---|

| Nociceptin (NOP) | [³H]N/OFQ | nih.gov |

| Mu (μ) Opioid | [³H]DAMGO | nih.gov |

| Delta (δ) Opioid | [³H]Cl-DPDPE | nih.gov |

| Kappa (κ) Opioid | [³H]U69593 | nih.gov |

The pharmacological profile of the 4-arylpiperidine scaffold is diverse, with different derivatives showing potential for various therapeutic applications. The specific profile is heavily influenced by the substitutions on both the piperidine nitrogen and the aromatic ring.

Studies on compounds structurally related to 4-piperidin-4-ylphenol have revealed significant activity within the opioid and nociceptin systems. The NOP receptor and its endogenous ligand, N/OFQ, are involved in numerous physiological processes, including pain, anxiety, learning, and memory. nih.gov Consequently, ligands targeting the NOP receptor have considerable therapeutic potential. NOP agonists have been suggested as potential treatments for anxiety and substance abuse, while NOP antagonists have shown potential for enhancing memory and attention. nih.gov

Within the classical opioid system, derivatives of 4-(3-hydroxyphenyl)piperidine (B9838) (an isomer of the 4-hydroxy- moiety in the subject compound) have been identified as potent opioid receptor antagonists at the μ and κ receptors, and in some cases, at the δ receptor as well. acs.orgnih.gov This antagonist profile suggests potential applications in conditions where blocking opioid receptor activity is beneficial. The versatility of the 4-arylpiperidine core structure allows for fine-tuning of its pharmacological activity, leading to compounds that can act as agonists, partial agonists, or antagonists at these key central nervous system receptors.

The 4-phenylpiperidine scaffold is a well-established pharmacophore in opioid receptor research. Fentanyl, a potent synthetic opioid agonist that interacts primarily with μ-opioid receptors, is a classic example of a phenylpiperidine derivative. painphysicianjournal.com However, subtle structural modifications to this core can dramatically alter the pharmacological activity from potent agonism to pure antagonism.

Research into N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines demonstrated that these compounds act as opioid receptor antagonists. acs.org A comparative study of analogues lacking the methyl groups revealed that neither the 3-methyl nor the 4-methyl substituent was essential for potent μ and κ opioid receptor antagonist activity. acs.orgnih.gov For instance, the N-phenylpropyl derivative of 4-(3-hydroxyphenyl)piperidine was found to be a pure opioid antagonist with Ke values of 8.47, 34.3, and 36.8 nM at the μ, δ, and κ receptors, respectively. nih.gov This highlights how the core 4-arylpiperidine structure serves as a versatile template for developing ligands with distinct opioid receptor profiles.

| Compound | N-Substituent | μ-Receptor (Ke, nM) | δ-Receptor (Ke, nM) | κ-Receptor (Ke, nM) | Reference |

|---|---|---|---|---|---|

| N-Methyl-4-(3-hydroxyphenyl)piperidine | Methyl | >10,000 | >10,000 | >10,000 | nih.gov |

| N-Phenylpropyl-4-(3-hydroxyphenyl)piperidine | Phenylpropyl | 8.47 | 34.3 | 36.8 | nih.gov |

The 4-arylpiperidine structure is also integral to ligands targeting the nociceptin (NOP) receptor, the fourth member of the opioid receptor family. nih.gov Unlike classical opioid receptors, the NOP receptor does not bind traditional opioids with high affinity. nih.gov A series of N-(4-piperidinyl)-2-indolinones has been identified as a new structural class of NOP ligands. nih.gov

Within this series, modifications to the substituent on the piperidine nitrogen were found to be a key determinant of the compound's functional activity. By altering this N-1 substituent, researchers were able to convert a compound with higher affinity for μ and κ opioid receptors into a potent and selective NOP ligand. nih.gov For example, replacing an N-1 benzyl (B1604629) group with a cyclooctylmethyl group significantly improved NOP receptor affinity and reduced affinity for opioid receptors. nih.gov Furthermore, another subtle structural change converted a NOP antagonist into a potent agonist, demonstrating that the piperidine N-substituent can modulate efficacy (agonist vs. antagonist) within the same structural class. nih.gov This illustrates the critical role of the piperidine moiety in designing selective NOP receptor ligands with specific functional outcomes. nih.govnih.gov

The piperidine ring is a key structural feature in several acetylcholinesterase (AChE) inhibitors, most notably Donepezil. nih.gov Donepezil, used in the management of Alzheimer's disease, is a potent, selective, and reversible inhibitor of AChE. nih.govnih.gov Its chemical structure is 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride. nih.gov

The N-benzylpiperidine moiety of Donepezil is a crucial pharmacophore responsible for its high affinity and selectivity. mdpi.commdpi.com Molecular modeling studies have shown that this part of the molecule interacts with the catalytic anionic site (CAS) of the AChE enzyme. mdpi.comnih.gov Specifically, the protonated nitrogen of the piperidine ring forms a cation-π interaction with the aromatic ring of the Trp84 residue in the active site, while the benzyl group engages in π-π stacking interactions. nih.gov The 4-substituted piperidine core of 4-Piperidin-4-ylphenol hydrochloride shares this fundamental piperidine ring, which is essential for the activity of Donepezil and other related AChE inhibitors. Many research efforts to develop new multi-target anti-Alzheimer's agents have retained the benzyl-piperidine moiety as a foundational component to ensure interaction with the AChE active site. mdpi.comnih.gov

| Feature | Donepezil | 4-Piperidin-4-ylphenol | Reference |

|---|---|---|---|

| Core Heterocycle | Piperidine | Piperidine | nih.gov |

| Piperidine N1-Substituent | Benzyl group | Hydrogen (in hydrochloride salt form) | nih.gov |

| Piperidine C4-Substituent | (5,6-dimethoxy-1-oxoindan-2-yl)methyl group | 4-hydroxyphenyl group | nih.gov |

| Key Pharmacophoric Role | Interacts with Catalytic Anionic Site (CAS) of AChE | Not established as AChE inhibitor, but contains the core piperidine ring | mdpi.comnih.gov |

Comparison with Structurally Similar Compounds and Known Drugs

Pharmacokinetics and Metabolic Considerations (General)

The pharmacokinetic profile of a compound, encompassing its absorption, distribution, metabolism, and excretion (ADME), is crucial for understanding its biological activity and potential therapeutic applications. For this compound, specific pharmacokinetic data is not extensively available in the public domain. However, by examining the metabolic fates of its core structural components—the piperidine ring and the phenol group—we can infer its likely metabolic pathways and excretion routes.

The biotransformation of this compound is expected to involve modifications of both the piperidine and the phenol moieties, primarily through Phase I and Phase II metabolic reactions.

The piperidine ring, a common feature in many pharmaceuticals, can undergo several metabolic transformations. Alicyclic amines are known to be substrates for various metabolic enzymes, including cytochrome P450s. nih.gov Potential metabolic pathways for the piperidine portion of the molecule include:

N-Oxidation: The nitrogen atom in the piperidine ring can be oxidized to form an N-oxide.

Ring α-Oxidation: Oxidation at the carbon atom adjacent to the nitrogen can lead to the formation of a lactam. nih.gov

Ring-Opening Reactions: The piperidine ring may undergo cleavage to form linear metabolites. nih.gov

Ring Contraction: While less common, the six-membered piperidine ring could potentially be metabolized into a five-membered pyrrolidine (B122466) ring. rsc.org

For many drugs containing a 4-substituted piperidine moiety, such as 4-aminopiperidines, N-dealkylation is a predominant metabolic pathway, often catalyzed by the CYP3A4 isoform of cytochrome P450. nih.govacs.org However, since the nitrogen in 4-Piperidin-4-ylphenol is a secondary amine without an N-alkyl substituent, this specific pathway is not applicable.

The phenolic group is a primary target for extensive metabolism. Phenolic compounds are known to be rapidly metabolized by intestinal flora and liver enzymes. researchgate.net The primary metabolic pathways for the phenol moiety are Phase II conjugation reactions:

Glucuronidation: The hydroxyl group of the phenol can be conjugated with glucuronic acid, a common detoxification pathway that increases water solubility and facilitates excretion. nih.gov

Sulfation: The phenolic hydroxyl group can also undergo sulfation, another major Phase II reaction that enhances hydrophilicity. nih.gov

Phase I enzymes may also mediate metabolic pathways for phenolic compounds, sometimes leading to the formation of more lipophilic metabolites. pnas.org

Inferred Metabolic Pathways for 4-Piperidin-4-ylphenol

| Moiety | Inferred Metabolic Pathway | Description |

| Piperidine | N-Oxidation | Addition of an oxygen atom to the nitrogen of the piperidine ring. |

| Piperidine | Ring α-Oxidation (Lactam Formation) | Oxidation of the carbon atom adjacent to the nitrogen, resulting in a carbonyl group and the formation of a lactam. |

| Piperidine | Ring-Opening | Cleavage of the piperidine ring structure to form an open-chain metabolite. |

| Phenol | Glucuronidation | Conjugation of the phenolic hydroxyl group with glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs), to form a more water-soluble glucuronide conjugate. nih.gov |

| Phenol | Sulfation | Conjugation of the phenolic hydroxyl group with a sulfonate group, catalyzed by sulfotransferases (SULTs), to form a sulfate (B86663) conjugate. nih.gov |

The route of excretion for this compound and its metabolites is largely dictated by their physicochemical properties, particularly their water solubility. The metabolic conjugation reactions, especially glucuronidation and sulfation of the phenolic hydroxyl group, significantly increase the hydrophilicity of the parent compound. nih.gov

These water-soluble metabolites are then more readily eliminated from the body. The primary routes of excretion for such polar conjugates are:

Renal Excretion: The kidneys are the main route of elimination for water-soluble compounds and their metabolites, which are excreted in the urine. For instance, metabolites of the piperidine-containing compound phencyclidine are excreted in the urine. wikipedia.org

Biliary Excretion: Larger metabolites and conjugates can be transported into the bile and subsequently eliminated in the feces.

It is therefore inferred that the glucuronide and sulfate conjugates of 4-Piperidin-4-ylphenol are the major forms of the compound excreted from the body, primarily through the urine and to a lesser extent, the bile. nih.gov Any unmetabolized parent compound that is absorbed would likely undergo renal excretion as well.

Applications in Drug Discovery and Development

Role as a Building Block and Lead Compound

The dual functionality of the piperidine (B6355638) and phenol (B47542) moieties makes 4-piperidin-4-ylphenol (B1354522) hydrochloride a versatile component in synthetic and medicinal chemistry.

4-Piperidin-4-ylphenol hydrochloride is classified and supplied as a pharmaceutical intermediate and a fine chemical, underscoring its role as a precursor in multi-step synthetic processes. hairuichem.comhairuichem.comscribd.com The piperidine's nitrogen atom and the phenol's hydroxyl group provide reactive sites for chemical modifications, allowing for the construction of more elaborate molecular architectures. Chemists can modify these sites to attach various functional groups, effectively using the 4-(4-hydroxyphenyl)piperidine core to build libraries of compounds for screening. This modular approach is a cornerstone of modern medicinal chemistry, enabling the efficient synthesis of diverse molecules to explore new biological targets. google.com Patents within the field of medicinal chemistry list derivatives of this compound, such as 2-methyl-4-piperidin-4-ylphenol, indicating its use in the creation of novel, proprietary molecules for therapeutic development. uochb.cz

Development of Novel Therapeutic Agents

Building upon its role as a versatile scaffold, derivatives of 4-piperidin-4-ylphenol have been investigated for a range of therapeutic applications, from neurodegenerative diseases to viral infections.

The development of neuroprotective and antioxidant therapies is a critical area of research for treating neurodegenerative diseases. The chemical structure of 4-piperidin-4-ylphenol is inherently interesting for this purpose as it combines two key groups: a phenol and a piperidine. Phenolic compounds are well-known for their antioxidant properties, which are attributed to their ability to scavenge free radicals. researchgate.netscispace.com The piperidine ring is a common scaffold in molecules designed to interact with biological systems. nih.gov Reviews on the topic have highlighted that piperidine-containing compounds, especially those incorporating phenolic or amide structures, often exhibit significant antioxidant activity. scispace.comnih.gov While direct studies on this compound itself are limited, its structure provides a strong rationale for its use as a template in designing novel antioxidant and neuroprotective agents. The strategy involves using this scaffold to develop derivatives that could potentially mitigate oxidative stress, a key factor in neuronal damage. mdpi.com

The piperidine scaffold is a key component in many clinically used analgesic agents. youtube.com Research has leveraged the 4-(hydroxyphenyl)piperidine core to develop novel pain relief medications. A significant area of investigation has been in the field of opioid receptor agonists. A study focused on a series of phenolic diaryl amino piperidine derivatives established the critical role of the phenol group for activity at the delta opioid receptor. scribd.com This research led to the discovery of compounds with improved agonist potency and selectivity compared to standard non-peptidic delta agonists. One analog demonstrated significant in vivo anti-nociceptive activity in rodent models, highlighting the potential for this class of compounds to provide a new mechanism for pain relief. scribd.com These findings confirm that the 4-piperidin-4-ylphenol structure is a valuable starting point for creating agents with potent analgesic effects.

The fight against Acquired Immunodeficiency Syndrome (AIDS) has been significantly advanced by the development of drugs that inhibit the HIV-1 reverse transcriptase (RT) enzyme. nih.gov The piperidin-4-yl moiety, the core of 4-piperidin-4-ylphenol, has been successfully used as a central linker in a novel class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govresearchgate.net Researchers designed a series of piperidin-4-yl-aminopyrimidine derivatives that showed broad and potent activity against wild-type HIV-1 and, importantly, against drug-resistant mutant strains. nih.gov In these molecules, the piperidine ring acts as a flexible linker connecting a pyrimidine (B1678525) moiety to other aromatic groups, allowing the inhibitor to bind effectively within the allosteric pocket of the RT enzyme. Several compounds from these series exhibited potent antiviral activity, with EC₅₀ values in the low nanomolar range, representing a significant step forward in the development of new AIDS therapeutics. researchgate.net

Interactive Data Table: Antiviral Activity of Piperidin-4-yl-aminopyrimidine Derivatives

The following table summarizes the anti-HIV-1 activity of selected N-benzyl derivatives based on the piperidin-4-yl-aminopyrimidine scaffold. The data highlights their potency against both wild-type (WT) virus and a common drug-resistant mutant (K103N/Y181C).

| Compound ID | R Group (Substitution on Benzyl (B1604629) Ring) | Anti-HIV-1 Activity (WT) EC₅₀ (µM) | Anti-HIV-1 Activity (K103N/Y181C) EC₅₀ (µM) |

| 5a | H | 0.016 | >1.1 |

| 5c | 3-CN | 0.0038 | 0.043 |

| 5d | 4-CN | 0.0031 | 0.018 |

| 5e | 3-OMe | 0.019 | >1.1 |

| 5k | 3,5-di-Me | 0.0019 | 0.011 |

| Nevirapine | (Reference Drug) | 0.22 | >11 |

Data sourced from Bioorganic & Medicinal Chemistry Letters, 2010, 20(14), 4215-8. nih.gov

Potential in Targeted Protein Degradation (PROTAC Development)

Targeted protein degradation (TPD) is an innovative therapeutic strategy that utilizes the cell's natural protein disposal systems to eliminate disease-causing proteins. One of the most prominent TPD technologies is the use of proteolysis-targeting chimeras (PROTACs). PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein, another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. lifechemicals.com This tripartite complex formation leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The linker component of a PROTAC is not merely a spacer but plays a critical role in the efficacy of the degrader. The length, rigidity, and chemical properties of the linker influence the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase). Saturated heterocyclic rings, such as piperidine, are often incorporated into linker structures to impart conformational rigidity. nih.gov This rigidity can be advantageous for optimizing the spatial orientation of the two ligands, thereby enhancing the avidity of the ternary complex.

While direct utilization of this compound as a complete PROTAC linker is not extensively documented, its constituent parts, the piperidine and phenol moieties, represent key functional groups that can be exploited in the modular synthesis of PROTACs. The piperidine ring can serve as a rigid scaffold within the linker, and the phenol group offers a versatile point for chemical modification and attachment of either the target protein ligand or the E3 ligase ligand. The development of libraries of PROTACs with varied linkers is a common strategy to empirically determine the optimal linker for a given target, and building blocks containing piperidine cores are valuable in this process.

| PROTAC Component | Function | Relevance of this compound |

| Target Protein Ligand | Binds to the protein of interest. | The phenol group can be a starting point for synthesizing a ligand for a specific target protein. |

| Linker | Connects the two ligands and positions them for ternary complex formation. | The piperidine ring provides a rigid scaffold that can be incorporated into the linker structure. |

| E3 Ligase Ligand | Recruits an E3 ubiquitin ligase (e.g., Cereblon, VHL). | The phenol or piperidine nitrogen can be functionalized to attach an E3 ligase ligand. |

Use in Biochemical Assays and Research Tools

The 4-piperidin-4-ylphenol scaffold is a common motif in compounds designed to interact with various biological targets. As such, these molecules can be employed as ligands in biochemical assays to study receptor-ligand interactions, to screen for new drug candidates, or to characterize the pharmacological profile of a target.

For instance, derivatives of 4-methoxy-3-(piperidin-4-yl)oxy benzamides have been identified as potent and selective inhibitors of the presynaptic choline (B1196258) transporter (CHT). nih.gov In these studies, compounds containing the piperidinyl-oxy-phenyl core were used in high-throughput screening assays to identify initial "hits." Subsequent structure-activity relationship (SAR) studies involved synthesizing and testing a library of related compounds to optimize potency and selectivity. These assays are crucial for understanding how modifications to the chemical structure affect the biological activity of a compound. nih.gov

The versatility of the piperidine scaffold allows for systematic modifications at various positions, enabling the exploration of the chemical space around a biological target. This makes compounds like this compound valuable starting points or fragments in drug discovery campaigns. nbinno.com

Compounds containing the piperidine moiety have been extensively studied as inhibitors of various enzymes, making them useful as chemical probes to investigate enzyme function and mechanism. The study of how these molecules bind to enzymes and modulate their activity provides insights into the enzyme's active site and can guide the design of more potent and selective inhibitors.

For example, piperidine derivatives have been explored as inhibitors of farnesyltransferase (FTase), an enzyme involved in post-translational modification of proteins, including the Ras protein, which is implicated in cancer. nih.gov SAR studies on these piperidine-based inhibitors have revealed that substituents on the piperidine core are crucial for inhibitory activity. nih.gov Such studies often involve kinetic analyses to determine the mechanism of inhibition (e.g., competitive, non-competitive, or mixed-type inhibition).

Similarly, the piperidine nucleus is a key feature in many monoamine oxidase (MAO) inhibitors. nih.gov Understanding the SAR of these compounds helps in designing inhibitors with selectivity for either MAO-A or MAO-B, which is important for therapeutic applications in depression and neurodegenerative diseases, respectively. nih.gov While this compound itself may not be a potent inhibitor of a particular enzyme, its structure serves as a template for the synthesis of chemical probes to explore enzyme biology.

| Enzyme Target Example | Relevance of Piperidine Scaffold | Type of Information Gained |

| Farnesyltransferase (FTase) | Core structure for a series of potent inhibitors. | Structure-activity relationships, mechanism of inhibition. nih.gov |

| Monoamine Oxidase (MAO) | Key pharmacophore for MAO-A and MAO-B inhibitors. | Selectivity of inhibition, therapeutic potential. nih.gov |

| Choline Transporter (CHT) | Found in potent and selective inhibitors. | Understanding of transporter function and pharmacology. nih.gov |

In pharmaceutical development and manufacturing, reference standards are highly purified compounds used as a benchmark for quality control. They are essential for ensuring the identity, purity, and strength of active pharmaceutical ingredients (APIs) and finished drug products. Reference standards can be classified as primary standards, which are established by a pharmacopeia (e.g., USP, EP), or secondary standards, which are qualified against a primary standard. lgcstandards.com

A Certificate of Analysis (CoA) for a reference standard provides detailed information about the compound's identity and purity, as determined by various analytical techniques such as HPLC, NMR, and mass spectrometry. lgcstandards.com This documentation is critical for regulatory submissions and for routine quality control testing in a GMP (Good Manufacturing Practices) environment.

While this compound is commercially available, its status as an official pharmacopeial reference standard is not broadly established. However, chemical suppliers may offer it as an "analytical standard" or a "research chemical." sigmaaldrich.com In this capacity, it can be used in a research and development setting for method development and validation before a formal reference standard is established. For instance, it could be used to develop an HPLC method for the quantification of a related API or to identify it as a potential impurity or degradation product. The availability of well-characterized batches of this compound is crucial for the reproducibility of scientific experiments.

Advanced Research Techniques and Methodologies

Spectroscopic and Chromatographic Characterization in Research Contexts

Spectroscopic and chromatographic methods are indispensable for the structural confirmation and purity assessment of synthesized chemical entities.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds. For derivatives of 4-Piperidin-4-ylphenol (B1354522), both ¹H and ¹³C NMR are employed to provide detailed information about the hydrogen and carbon environments within the molecule.

In a typical ¹H NMR spectrum of a 4-(4-hydroxyphenyl)piperidine derivative, distinct signals would be expected for the aromatic protons of the phenol (B47542) ring, the protons on the piperidine (B6355638) ring, and any protons on substituent groups. The chemical shifts (δ) and coupling constants (J) provide critical data on the connectivity and stereochemistry of the molecule. For instance, the aromatic protons typically appear in the range of δ 6.5-7.5 ppm, while the piperidine protons are found in the more upfield region of δ 1.5-3.5 ppm.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a 4-(1-Pyrrolidinyl)piperidine Analog researchgate.net

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Piperidine C2/C6 (axial) | 1.34 | 51.5 |

| Piperidine C2/C6 (equatorial) | 2.92 | 51.5 |

| Piperidine C3/C5 (axial) | 1.71 | 27.6 |

| Piperidine C3/C5 (equatorial) | 1.88 | 27.6 |

| Piperidine C4 | 2.21 | 63.6 |

Note: This data is for a related piperidine derivative and serves as an illustrative example of the type of data obtained from NMR spectroscopy.

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is routinely used to determine the molecular weight of a compound and to gain structural information through fragmentation analysis. For 4-Piperidin-4-ylphenol hydrochloride, techniques like Electrospray Ionization (ESI) would be employed.

The ESI mass spectrum would be expected to show a prominent peak corresponding to the molecular ion [M+H]⁺ of the free base (4-Piperidin-4-ylphenol). High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule, further confirming its identity. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can reveal structural motifs, such as the loss of the piperidine or phenol ring, which aids in the structural confirmation of derivatives. researchgate.netnist.govmassbank.eu

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying each component in a mixture. It is extensively used in pharmaceutical research to assess the purity of synthesized compounds. A reversed-phase HPLC method is commonly developed for polar compounds like this compound. researchgate.net

In a typical setup, a C18 column is used as the stationary phase, with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile. researchgate.netptfarm.pl Detection is often achieved using a UV detector set at a wavelength where the analyte exhibits strong absorbance. The retention time of the compound is a characteristic feature under specific chromatographic conditions, and the peak area is proportional to its concentration. This method can effectively separate the target compound from starting materials, by-products, and other impurities, allowing for accurate purity determination, often reported as a percentage. nih.gov

Table 2: Example HPLC Method Parameters for a Related Piperidine Compound researchgate.net

| Parameter | Condition |

| Column | Reverse-phase C18 |

| Mobile Phase | 50 mM Potassium Phosphate Buffer/Acetonitrile (75:25, v/v) |

| Detection | UV at 220 nm |

| Linearity Range | 2-500 ng/ml |

| Limit of Detection | 1 ng/ml |

Note: These parameters are for the analysis of 4-(4-chlorophenyl)-4-hydroxypiperidine and illustrate a potential HPLC method.

Ultraviolet-Visible (UV-Vis) spectroscopy is a quantitative technique based on the absorption of light in the UV-Vis region of the electromagnetic spectrum by a molecule. The presence of the phenol chromophore in this compound makes this technique suitable for its quantitative analysis.

According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. To perform a quantitative analysis, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. The λmax for phenolic compounds typically falls in the range of 270-280 nm. researchgate.netnist.govtandfonline.com

In Vitro and In Vivo Biological Assay Methodologies

To evaluate the potential biological activity of this compound and its derivatives, a variety of in vitro and in vivo assays are employed.

Cell-based assays are fundamental tools in drug discovery for assessing the biological effects of a compound on living cells. For derivatives of 4-Piperidin-4-ylphenol, which possess structural motifs found in many biologically active molecules, these assays can provide initial insights into their potential as therapeutic agents, particularly in areas like cancer research. mdpi.comnih.govnih.gov

A primary step is often to evaluate the cytotoxicity of the compound against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability. frontiersin.org In this assay, viable cells reduce the yellow MTT to a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells. The results are typically expressed as the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Should a compound exhibit significant cytotoxic activity, further mechanistic studies are often conducted. These can include:

Cell Cycle Analysis: Flow cytometry is used to determine the effect of the compound on the cell cycle progression. A compound might cause cell cycle arrest at a specific phase (e.g., G1, S, or G2/M), which can inhibit cancer cell proliferation. bilkent.edu.tr

Apoptosis Assays: Assays such as Annexin V staining or Hoechst staining can determine if the compound induces programmed cell death (apoptosis), a desirable trait for anticancer agents. frontiersin.org These assays can distinguish between viable, apoptotic, and necrotic cells.

Enzyme Inhibition Assays: Depending on the design of the derivative, specific enzyme inhibition assays may be performed. For example, derivatives of similar structures have been evaluated as inhibitors of enzymes like tyrosinase. nih.govnih.govresearchgate.net

Table 3: Common Cell-Based Assays for Biological Activity Evaluation

| Assay Type | Purpose | Example Method |

| Cytotoxicity Assay | To determine the concentration at which a compound is toxic to cells. | MTT Assay frontiersin.org |

| Cell Cycle Analysis | To investigate the effect of a compound on cell division. | Flow Cytometry |

| Apoptosis Assay | To determine if a compound induces programmed cell death. | Annexin V/Hoechst Staining frontiersin.org |

| Enzyme Inhibition Assay | To measure the inhibitory effect of a compound on a specific enzyme. | Tyrosinase Inhibition Assay nih.gov |

These advanced research techniques provide a comprehensive framework for the characterization and evaluation of this compound and its derivatives, paving the way for a deeper understanding of their chemical and biological properties.

Microorganism Culture and Disc Diffusion Method for Antimicrobial Testing